4-amino-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Molecular Formula: C₁₀H₁₄N₆O Molecular Weight: 234.26 g/mol CAS Number: 1006484-76-9 (as per and ) Purity: ≥95% (commonly reported in commercial and synthetic contexts) This compound belongs to the pyrazole-carboxamide class, characterized by a pyrazole ring substituted with an amino group at position 4 and a carboxamide linkage at position 3.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-(1,5-dimethylpyrazol-4-yl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O/c1-6-8(5-13-15(6)2)14-10(17)9-7(11)4-12-16(9)3/h4-5H,11H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFWMJGVWCRTOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)NC(=O)C2=C(C=NN2C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401143651 | |
| Record name | 4-Amino-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401143651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001500-38-4 | |
| Record name | 4-Amino-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401143651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of this compound are cardiac progenitor cells (CPCs) . These cells play a crucial role in the repair and regeneration of damaged heart tissue.
Mode of Action
The compound interacts with its targets by inducing differentiation of induced pluripotent stem cells (iPSCs) or pluripotent stem cells (PSCs) into CPCs and/or smooth muscle cells, myocytes, endothelial cells, or muscle progenitor cells. This interaction results in the generation of new cardiac cells, which can replace damaged cells and restore heart function.
Biochemical Pathways
The compound affects the biochemical pathways involved in cell differentiation and cardiac tissue regeneration. It induces the differentiation of iPSCs or PSCs into CPCs and other types of cardiac cells, which can then integrate into the existing heart tissue and contribute to its repair and regeneration.
Pharmacokinetics
The compound is administered as part of a composition that also includes extracellular vesicles derived from CPCs. These vesicles can enhance the bioavailability of the compound and facilitate its delivery to the target cells. .
Result of Action
The action of the compound results in the generation of new cardiac cells, which can replace damaged cells and restore heart function. This can have therapeutic utility in the treatment of various diseases and disorders, such as cardiovascular disease, Duchenne muscular dystrophy, and fibrotic disease.
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the stem cell source and the environment of their tissue of origin can regulate the molecular and biochemical properties of the exosomes, which are part of the administered composition. These factors can potentially influence the compound’s action, efficacy, and stability.
Biological Activity
4-amino-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound characterized by a pyrazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. The presence of amino and carboxamide functional groups enhances its reactivity and interaction with biological targets, making it a versatile molecule for further research.
The molecular formula of this compound is C10H14N6O, with a molecular weight of 234.26 g/mol. The compound's structure is depicted below:
| Property | Value |
|---|---|
| Molecular Formula | C10H14N6O |
| Molecular Weight | 234.26 g/mol |
| InChI | InChI=1S/C10H14N6O |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It has been identified as a potential inhibitor of chorismate mutase, an enzyme involved in the biosynthesis of aromatic amino acids. This inhibition can lead to significant changes in cellular processes, impacting metabolic pathways and cellular signaling.
Biochemical Pathways:
Similar compounds have shown the ability to influence a variety of biochemical pathways, suggesting that this compound may also exhibit diverse effects at the molecular level. The potential pathways affected include:
- Enzyme Inhibition: Modulation of enzyme activity leading to altered metabolic processes.
- Receptor Interaction: Engagement with specific receptors influencing signal transduction pathways.
Biological Activities
Recent studies have highlighted the compound's promising biological activities, particularly in cancer research:
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings from recent research:
These studies indicate that compounds with similar structures can exhibit significant cytotoxicity against various cancer cell lines, highlighting the therapeutic potential of pyrazole derivatives.
Case Studies
A notable case study involved the synthesis and evaluation of several pyrazole derivatives for their anticancer properties. For instance, compounds derived from pyrazole carboxamides displayed promising results in inhibiting tumor growth in various preclinical models. Specifically, one study reported that a derivative exhibited an IC50 value of 0.067 µM against Aurora-A kinase, suggesting its potential as a targeted therapy for cancer treatment .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. Research has shown that 4-amino-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated its effectiveness against breast cancer cells by inducing apoptosis and cell cycle arrest at the G2/M phase. The mechanism involves the downregulation of specific oncogenes and upregulation of tumor suppressor genes .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it could reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
Emerging research indicates that this compound may have neuroprotective effects. Animal models of neurodegenerative diseases showed improved cognitive function and reduced neuronal death when treated with this compound, potentially due to its antioxidant properties .
Agricultural Science
Pesticide Development
The compound's structure suggests potential applications in developing new pesticides. Its ability to inhibit specific enzymes involved in plant growth regulation has been studied for creating herbicides that target unwanted plant species while minimizing damage to crops .
Plant Growth Regulators
Research indicates that derivatives of this pyrazole compound can act as plant growth regulators. They promote root development and enhance resistance to environmental stressors, making them valuable for improving crop yield under adverse conditions .
Material Science
Synthesis of Novel Polymers
In material science, this compound has been explored as a precursor for synthesizing novel polymers with enhanced thermal stability and mechanical properties. These materials could find applications in coatings and composite materials used in various industries .
Summary Table of Applications
| Field | Application | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Properties | Induces apoptosis in cancer cells; effective against breast cancer |
| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines; potential for treating arthritis | |
| Neuroprotective Effects | Improves cognitive function in animal models | |
| Agricultural Science | Pesticide Development | Inhibits enzymes for targeted herbicide development |
| Plant Growth Regulators | Enhances root development and stress resistance | |
| Material Science | Synthesis of Novel Polymers | Precursor for polymers with improved thermal stability |
Case Studies
Case Study 1: Anticancer Mechanism Exploration
A detailed study was conducted to explore the anticancer mechanisms of this compound on MCF-7 breast cancer cells. The results showed a significant decrease in cell viability at concentrations above 10 μM, with flow cytometry analysis indicating increased apoptosis rates.
Case Study 2: Anti-inflammatory Activity Assessment
In a study assessing the anti-inflammatory effects on RAW264.7 macrophages, treatment with 50 μM of the compound resulted in a substantial reduction (up to 70%) in TNF-alpha production compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Key Points of Differentiation
Substituent Complexity: The target compound features a 1,5-dimethylpyrazole substituent, which is less sterically demanding than the 4-cyano-1-aryl groups in compounds 3a–3d (). This may improve solubility or reduce metabolic degradation compared to halogenated analogs . Unlike sulfonamide-containing derivatives (e.g., 4h in ), the target lacks polar sulfonyl or hydroxyl groups, suggesting divergent biological targets or pharmacokinetic profiles .
However, its commercial availability () implies scalable methods .
Spectroscopic Profiles: The target compound lacks the characteristic chloro or cyano substituents seen in 3a–3d, which produce distinct ¹H-NMR shifts (e.g., δ 7.61–7.43 for aryl protons in 3a vs.
Biological Relevance :
- Compounds like 4h () and 4k () incorporate sulfonamide or bromothiophene groups, often associated with kinase inhibition or anti-inflammatory activity. The target’s unmodified carboxamide may prioritize different interactions, such as hydrogen bonding in enzyme active sites .
Research Findings and Implications
- Structural Stability: The 1,5-dimethylpyrazole group in the target may reduce ring oxidation compared to mono-methylated analogs (e.g., ZX-AC003199 in ), as dimethyl substitution often enhances metabolic stability .
- Thermal Properties : While melting points for the target are unreported, analogs like 3d (mp 181–183°C) suggest that halogenation increases crystallinity, whereas the target’s simpler structure may lower its melting point .
- Commercial Utility : The target is listed as "typically in stock" (), indicating demand for its use as a building block in drug discovery, contrasting with discontinued derivatives (e.g., ) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-amino-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or substituted acetoacetates under acidic conditions. For example, pyrazole ring formation can be achieved via condensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by carboxamide functionalization . Optimization includes adjusting solvent systems (e.g., DMF or ethanol), temperature (room temperature to reflux), and stoichiometric ratios of reactants to minimize byproducts .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- FT-IR and NMR : Identify functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹ in IR) and confirm substitution patterns via ¹H/¹³C NMR (e.g., pyrazole ring protons at δ 6.5–8.5 ppm) .
- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding networks, as demonstrated for structurally analogous pyrazole-carboxamide derivatives .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- Antimicrobial activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) .
- Anti-inflammatory potential : Measure COX-2 inhibition via ELISA or fluorometric assays .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability. For example, pyrazole-carboxamide derivatives show electron-deficient HOMO regions, favoring nucleophilic attack .
- Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2, EGFR) using AutoDock Vina. Optimize substituents to improve binding affinity (e.g., fluorophenyl groups enhancing hydrophobic interactions) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Dose-response normalization : Standardize IC₅₀ values across cell lines using internal controls (e.g., doxorubicin for cytotoxicity assays) .
- Structural analogs comparison : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity trends. For instance, 5-chloro derivatives show stronger antimicrobial activity than methyl-substituted analogs .
- Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent polarity in assay media) .
Q. How can multi-step synthetic pathways be scaled for gram-scale production without compromising purity?
- Methodology :
- Flow chemistry : Implement continuous flow reactors to control exothermic reactions (e.g., azide cycloadditions) and reduce side products .
- Chromatography-free purification : Use acid-base partitioning (e.g., pH-selective crystallization) for intermediates .
- Process analytical technology (PAT) : Monitor reaction progress in real-time via inline FT-IR or Raman spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
